molecular formula C10H14N5O7P B1661375 2'-Deoxyguanosine 5'-monophosphate CAS No. 902-04-5

2'-Deoxyguanosine 5'-monophosphate

Cat. No. B1661375
CAS RN: 902-04-5
M. Wt: 347.22
InChI Key: LTFMZDNNPPEQNG-YSLANXFLSA-N
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Description

2’-Deoxyguanosine 5’-monophosphate, also known as deoxyguanylic acid or dGMP, is a purine 2’-deoxyribonucleoside 5’-monophosphate having guanine as the nucleobase . It plays a role as an Escherichia coli metabolite and a mouse metabolite .


Synthesis Analysis

The synthesis of 2’-Deoxyguanosine 5’-monophosphate involves complex biochemical processes. For instance, it has been found that the purine nucleotide inosine-5′-monophosphate (IMP) plays a key role in the synthesis of guanosine monophosphate .


Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine 5’-monophosphate is C10H14N5O7P . Its molecular weight is 347.22 g/mol .


Chemical Reactions Analysis

The oxidation of 2’-deoxyguanosine 5’-monophosphate can be photosensitized by pterin in aqueous solution under UV-A irradiation . The reaction involves two competing mechanisms that contribute in different proportions depending on the pH .


Physical And Chemical Properties Analysis

2’-Deoxyguanosine 5’-monophosphate has an empirical formula of C10H12N5Na2O7P and a molecular weight of 391.18 on an anhydrous basis .

Scientific Research Applications

Nucleotide Precursor in DNA Synthesis

dGMP serves as a fundamental building block in the synthesis of DNA. It is incorporated into the DNA strand during replication and repair processes. The compound provides the deoxyguanosine nucleotide necessary for the formation of the phosphodiester bond that links the nucleotides together, forming the DNA backbone .

Analysis of Self-Assembling in Solution

Researchers utilize dGMP to study its self-assembly properties in aqueous solutions. This is particularly important in understanding the behavior of nucleotides outside the cellular environment and can provide insights into the formation of nucleic acid structures under various conditions .

Nucleation and Growth of G-Quadruplexes

dGMP is involved in the formation of G-quadruplexes, which are four-stranded DNA structures found in regulatory regions of genes and telomeres. These structures are of interest due to their potential role in cancer and aging-related research. dGMP’s ability to form these structures is used to study their stability and function .

Nucleophilic Trapping

In chemical synthesis, dGMP can act as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond. This property is exploited in various nucleophilic trapping experiments to understand reaction mechanisms and develop new synthetic methodologies .

Reductive Alkylation Studies

dGMP is used in reductive alkylation studies, a method used to introduce alkyl groups into a molecule. This reaction is significant in modifying nucleotides to study DNA-protein interactions and to develop novel therapeutic agents .

Substrate for Guanylate Kinases

dGMP acts as a substrate for guanylate kinases, enzymes that catalyze the phosphorylation of dGMP to deoxyguanosine diphosphate (dGDP). This is a critical step in the salvage pathway of nucleotide synthesis, which is essential for maintaining the nucleotide pool within the cell .

DNA Biosynthesis Support

The phosphorylated forms of dGMP, such as dGDP and deoxyguanosine triphosphate (dGTP), are vital for DNA biosynthesis. dGMP’s role as a precursor in these pathways ensures the availability of necessary substrates for DNA replication and repair .

Physicochemical Characterization of Guanine Molecules

dGMP is used to study the physicochemical characteristics of guanine-based molecules. Understanding these properties is crucial for the development of guanine-rich therapeutics and for exploring the unique features of guanine nucleotides in biological systems .

Future Directions

As a component of DNA, 2’-Deoxyguanosine 5’-monophosphate is crucial for biological processes. Its role in various metabolic pathways and its interactions with other biochemical compounds make it a subject of ongoing research .

properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFMZDNNPPEQNG-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25656-92-2, 33430-61-4 (di-hydrochloride salt)
Record name 5′-Guanylic acid, 2′-deoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25656-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Deoxyguanosine 5'-phosphate
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DSSTOX Substance ID

DTXSID20896947
Record name 2'-Deoxyguanosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Deoxyguanosine 5'-monophosphate
Source Human Metabolome Database (HMDB)
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Product Name

2'-Deoxyguanosine 5'-phosphate

CAS RN

902-04-5
Record name 2′-Deoxyguanosine 5′-monophosphate
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Record name 2'-Deoxyguanosine-5'-Monophosphate
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Record name 2'-Deoxyguanosine 5'-phosphate
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Record name 2'-deoxy-5'-guanylic acid
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Record name 2'-DEOXYGUANOSINE 5'-PHOSPHATE
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Record name 2'-Deoxyguanosine 5'-monophosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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